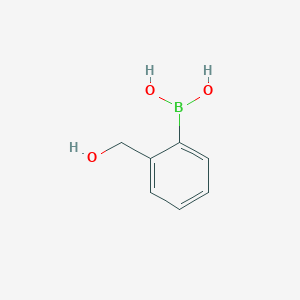

2-(Hydroxymethyl)phenylboronic acid

Overview

Description

2-(Hydroxymethyl)phenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative, characterized by the presence of a hydroxymethyl group attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)phenylboronic acid can be synthesized through the reaction of phenylboronic acid with formaldehyde. The reaction typically takes place in an organic solvent at room temperature, followed by crystallization or other separation methods to obtain the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phenylboronic acid as a starting material, reacting it with formaldehyde under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

2-(Hydroxymethyl)phenylboronic acid is widely used as a reagent in organic synthesis. Its ability to form stable complexes with diols makes it valuable in various reactions, including:

- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Boronic Acid-Based Click Chemistry : Recent advancements have demonstrated its utility in dynamic click chemistry, where it serves as a building block for creating complex molecular architectures through reversible covalent bonding .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies indicate that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity, which is critical for cancer cell survival .

- Drug Delivery Systems : Research has shown that derivatives of boronic acids can be incorporated into drug delivery systems, enhancing the release profiles of chemotherapeutic agents under specific physiological conditions .

Biochemical Studies

This compound has been employed in biochemical studies to explore:

- Hormonal Interactions : It has been used to study the interactions between hormones and their receptors, contributing to our understanding of endocrine signaling pathways .

- Environmental Impact Assessments : The compound is utilized to investigate the effects of environmental pollutants on biological systems, aiding in toxicological assessments .

Case Study 1: Boronic Acid as Anticancer Agents

A study published in Medicinal Chemistry demonstrated the efficacy of boronic acids in inhibiting cancer cell proliferation. Researchers synthesized several boronic acid derivatives and tested their activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as novel anticancer agents .

Case Study 2: Drug Delivery Applications

Research detailed in ACS Omega explored the use of boronic acid-functionalized nanoparticles for targeted drug delivery. The study showed that these nanoparticles could effectively release their payload in response to specific biological stimuli, such as pH changes or the presence of certain biomolecules, highlighting the versatility of boronic acids in designing smart drug delivery systems .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)phenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . The hydroxymethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Phenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

2-Boronobenzyl alcohol: Similar structure but with different reactivity due to the presence of a hydroxyl group instead of a hydroxymethyl group.

2-(Hydroxymethyl)benzeneboronic acid: Another similar compound with slight variations in structure and reactivity.

Uniqueness: 2-(Hydroxymethyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in organic synthesis and various scientific applications .

Biological Activity

2-(Hydroxymethyl)phenylboronic acid is a boronic acid derivative with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. Its ability to form reversible complexes with diols makes it a valuable compound for studying biological processes and developing therapeutic agents. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

The primary mechanism of action for this compound involves its ability to form reversible complexes with diols, such as sugars. This interaction is crucial for its biological activity, particularly in targeting glycoproteins and other biomolecules that contain diol functionalities. The binding affinity of boronic acids to diols is influenced by pH and the structural characteristics of both the boronic acid and the diol.

Biological Applications

This compound has been studied for its potential applications in various fields:

- Antiviral Activity : Research has shown that boronic acids can inhibit viral entry by binding to glycoproteins on the virus surface. For instance, polymers functionalized with benzoboroxole derivatives demonstrated significant antiviral activity against HIV by targeting glycan structures on the gp120 protein .

- Antibacterial Activity : Some studies indicate that phenylboronic acids exhibit antibacterial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Cancer Therapeutics : Boronic acids, including this compound, have been explored as potential agents in cancer therapy due to their ability to inhibit proteasome activity, similar to bortezomib, a well-known anticancer drug .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antiviral Studies : A study demonstrated that high molecular weight polymers functionalized with benzoboroxole showed increased antiviral activity against HIV, with an effective concentration (EC50) as low as 1.1 nM in specific cell lines. This highlights the importance of ligand density and molecular weight in enhancing antiviral efficacy .

- Fluorescence Imaging : Research has utilized boronic acids for fluorescence imaging of carbohydrates in live cells. Compounds derived from phenylboronic acids exhibited varying binding affinities towards glucose and fructose, allowing for selective labeling of cancer cells . This application underscores the versatility of this compound in biomedical imaging.

- Plant Biology : Boronic acids have been employed as tools to study boron functions in plants, revealing their role in inducing boron deficiency-like responses. This application demonstrates the compound's utility beyond human health contexts .

Comparative Data Table

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Binding Affinity (to Diols) | High (pH-dependent) | Varies; e.g., 2-FPBA |

| Antiviral Activity | Significant against HIV | Benzoboroxole derivatives |

| Antibacterial Activity | Moderate against B. cereus | Other phenylboronic acids |

| Cancer Therapeutics | Potential proteasome inhibitor | Bortezomib |

| Fluorescence Imaging | Effective for glucose labeling | Various boron compounds |

Q & A

Q. Basic: What are the recommended methods for synthesizing 2-(Hydroxymethyl)phenylboronic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling (Pd-catalyzed) using boronic acid derivatives and aryl halides. For hydroxymethyl-substituted analogs, hydrothermal synthesis with Novolac resin precursors has been reported to graft boric acid structures via B-C bonds . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Reactions at 80–100°C minimize side reactions like protodeboronation.

Yield improvements (>70%) are achieved by maintaining anhydrous conditions and using excess pinacol to stabilize the boronic acid .

Q. Advanced: How does the hydroxymethyl substituent affect the compound’s hydrogen-bonding network and reactivity in cross-coupling?

Answer:

The hydroxymethyl group introduces additional hydrogen-bond donors , altering the electronic structure and dimerization propensity. Computational studies (DFT/B3LYP) show:

- Reduced dimerization energy compared to unsubstituted phenylboronic acids due to steric hindrance and competing intramolecular H-bonding .

- Enhanced electrophilicity at the boron center, improving reactivity with diols (e.g., carbohydrates) for sensor applications .

Experimental validation via X-ray crystallography and IR spectroscopy confirms weaker intermolecular B–O bonds and dynamic H-bond reorganization under aqueous conditions .

Q. Basic: What analytical techniques are critical for characterizing purity and stability of this compound?

Answer:

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for trigonal boron) and ¹H NMR (hydroxymethyl proton at δ 4.5–5.0 ppm) .

- HPLC-MS : Detects anhydride byproducts (common in boronic acid storage) using C18 columns and 0.1% formic acid in mobile phase .

- Thermogravimetric analysis (TGA) : Stability up to 150°C, with decomposition pathways involving boroxine formation .

Q. Advanced: How can this compound be applied in stimuli-responsive drug delivery systems?

Answer:

The boronic acid moiety enables H₂O₂-triggered release in oxidative microenvironments (e.g., tumor sites). For example:

- Nanoparticle design : Encapsulation of antibiotics (e.g., moxifloxacin) in cyclodextrin carriers modified with 4-(hydroxymethyl)phenylboronic acid pinacol ester. H₂O₂ oxidizes the ester, releasing the drug .

- Release kinetics : Adjustable via boronic acid-to-cyclodextrin ratios (optimal 1:2 molar ratio for sustained release over 24h) .

Q. Basic: What precautions are necessary for handling this compound in laboratory settings?

Answer:

- Storage : Dark, anhydrous conditions at 2–8°C to prevent hydrolysis to boroxines .

- PPE : Nitrile gloves and goggles (skin/eye irritation category 2A per GHS) .

- Spill management : Neutralize with sodium bicarbonate, followed by ethanol rinse to avoid polymerization .

Q. Advanced: How do computational models (e.g., DFT, SAPT) explain its interaction with biological targets?

Answer:

- DFT studies : The hydroxymethyl group increases electron density at boron, enhancing binding to saccharides (e.g., glucose) via reversible ester formation. Binding constants (Kₐ) correlate with computed Lewis acidity .

- SAPT analysis : Induction forces dominate in dimeric forms, but dispersion forces govern interactions with hydrophobic protein pockets (e.g., lectins) .

Q. Basic: What are the solubility challenges in aqueous vs. organic solvents, and how are they addressed?

Answer:

- Aqueous solubility : Limited (log P ~0.19), but improves at pH >8.5 due to deprotonation of the boronic acid group .

- Organic solvents : High solubility in THF and DMSO (up to 50 mg/mL). Co-solvents like PEG-400 enhance biocompatibility for in vitro assays .

Q. Advanced: Can this compound serve as a monomer in polymer synthesis, and what properties emerge?

Answer:

Yes, it forms boron-containing phenolic resins via condensation with formaldehyde. Key properties:

- Thermal stability : Decomposition onset at 320°C (vs. 280°C for unmodified resins) due to B-C bond stability .

- Flame retardancy : Boron generates a glassy char layer, reducing heat release rate by 40% in cone calorimetry tests .

Q. Basic: How does the compound’s reactivity compare to other boronic acids (e.g., 4-formylphenylboronic acid)?

Answer:

- Electrophilicity : Lower than 4-formyl derivatives due to electron-donating hydroxymethyl group (Hammett σₚ ~-0.15 vs. +0.42 for formyl) .

- Hydrolysis rate : Slower at neutral pH (t₁/₂ ~48h vs. 12h for 3-fluorophenylboronic acid) .

Q. Advanced: What contradictions exist in reported catalytic applications, and how are they resolved?

Answer:

Properties

IUPAC Name |

[2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHOBSCDNXGFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402562 | |

| Record name | 2-hydroxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-14-2 | |

| Record name | 2-hydroxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxymethyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.